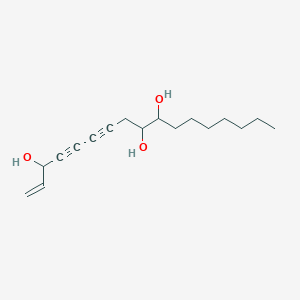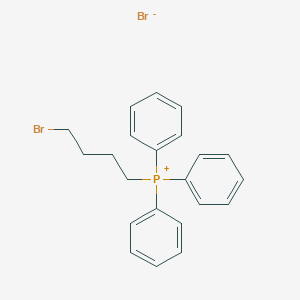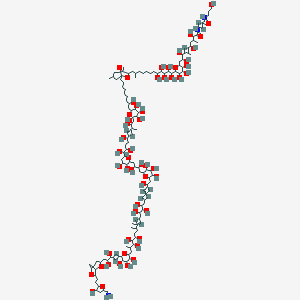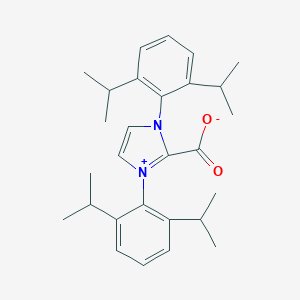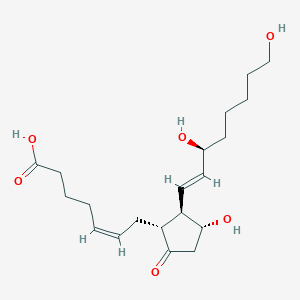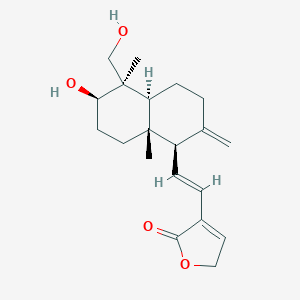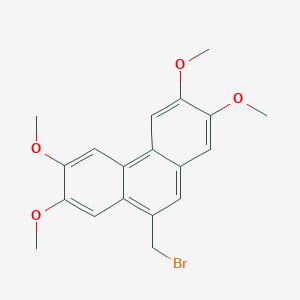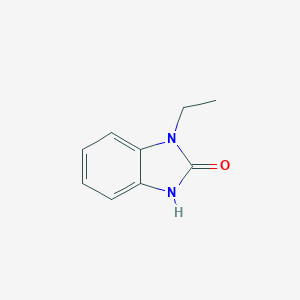
1-EBIO
概述
描述
1-乙基-2-苯并咪唑啉酮,通常称为EBIO,是一种化学化合物,因其独特的性质和应用而引起了科学研究的极大兴趣。它是一种特定离子通道的选择性激活剂,特别是电压门控钾离子通道KCNQ2和钙激活钾离子通道。 这种化合物以其增强通道电导的能力而闻名,使其成为各个研究领域中的宝贵工具 .
科学研究应用
1-乙基-2-苯并咪唑啉酮在科学研究中具有广泛的应用:
化学: 它被用作有机合成中的试剂以及合成更复杂分子的构建块。
生物学: 该化合物用于涉及离子通道的研究,特别是在了解离子通道激活和调节机制方面。
医学: 研究探讨了其潜在的治疗应用,包括其在调节与神经系统疾病相关的离子通道中的作用。
作用机制
1-乙基-2-苯并咪唑啉酮的作用机制涉及其与特定离子通道的相互作用。通过与这些通道结合,该化合物增强了它们的电导,导致离子流增加。这种效应在电压门控钾离子通道KCNQ2和钙激活钾离子通道的情况下尤为显著。 所涉及的分子靶标和途径包括稳定钙调蛋白与通道之间的相互作用,从而改变激活曲线并促进通道活性 .
生化分析
Biochemical Properties
1-EBIO is known to interact with Ca2±activated K+ channels, specifically the intermediate-conductance Ca(2+)-activated K(+) channel (IK-1) or KCa3.1 . It stimulates these channels, leading to a large and sustained trans-epithelial Cl- secretory response . This interaction is crucial in various biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It induces hyperpolarization to the same magnitude as ACh in aortic value endothelial cells . Furthermore, it has been shown to reverse ischemia-induced cognitive impairment and display neuroprotective effects in ischemia-induced neuronal cell death .
Molecular Mechanism
At the molecular level, 1-Ethylbenzimidazolinone exerts its effects through its interaction with Ca2±activated K+ channels. It activates these channels, leading to a large and sustained trans-epithelial Cl- secretory response . This activation is crucial for its role in various biochemical reactions.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound has a sustained effect on trans-epithelial Cl- secretory response . This suggests that this compound may have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. It has been shown to reduce swim activity in zebrafish models, suggesting potential dosage-dependent effects .
Metabolic Pathways
Given its role as an activator of Ca2±activated K+ channels, it is likely involved in pathways related to ion transport .
Transport and Distribution
Given its role in ion transport, it is likely that it interacts with transporters or binding proteins related to ion channels .
Subcellular Localization
Given its role in ion transport, it is likely localized to areas of the cell where ion channels are present .
准备方法
合成路线和反应条件
1-乙基-2-苯并咪唑啉酮的合成通常涉及在碱性条件下邻苯二胺与氯甲酸乙酯的反应。反应通过中间体的形成进行,该中间体环化形成苯并咪唑啉酮环。反应条件通常包括使用氢氧化钠或碳酸钾等碱以及乙醇或甲醇等溶剂。 该反应通常在升高的温度下进行以促进环化过程 .
工业生产方法
在工业环境中,1-乙基-2-苯并咪唑啉酮的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高化合物的产率和纯度。 此外,工业生产可能包括纯化步骤,例如重结晶或色谱法,以确保最终产品符合所需规格 .
化学反应分析
反应类型
1-乙基-2-苯并咪唑啉酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的苯并咪唑衍生物。
还原: 还原反应可以将该化合物转化为其还原形式,这些形式可能具有不同的生物活性。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生苯并咪唑衍生物,而取代反应可能会产生各种官能化的苯并咪唑啉酮 .
相似化合物的比较
1-乙基-2-苯并咪唑啉酮可以与其他类似化合物进行比较,例如:
2-氨基-5-氯苯基苯酮: 另一种钾离子通道激活剂,但具有不同的选择性和效力。
4-氨基吡啶: 一种用于治疗多发性硬化的钾离子通道阻滞剂。
硝苯地平: 一种用于治疗高血压和心绞痛的钙离子通道阻滞剂 .
1-乙基-2-苯并咪唑啉酮的独特之处在于其对特定离子通道的选择性激活及其增强通道电导而不引起明显副作用的能力。 这使其成为研究和潜在治疗应用中宝贵的工具 .
属性
IUPAC Name |
3-ethyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUCKELNYMZTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143296 | |
| Record name | 1-Ethyl-2-benzimidazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10045-45-1 | |
| Record name | 1-EBIO | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10045-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2-benzimidazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-2-benzimidazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylbenzimidazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYL-2-BENZIMIDAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M82W79SS4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
